molecular formula C16H19NO7 B7816500 Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate CAS No. 924871-51-2

Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B7816500
CAS No.: 924871-51-2
M. Wt: 337.32 g/mol
InChI Key: BHBCXOMVVGUZPE-UHFFFAOYSA-N
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Description

Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic ester featuring a 4,5-dihydroisoxazole core fused with a 1,3-benzodioxol moiety substituted with methoxy groups at positions 4 and 5. The compound’s structure includes a dihydroisoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) linked to a benzodioxol group via a methyl bridge. This architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research .

The synthesis of such compounds typically involves multi-step reactions, including cyclization and esterification. For example, similar derivatives are synthesized via refluxing intermediates in dimethylformamide (DMF) with potassium carbonate (K₂CO₃), followed by purification via column chromatography or recrystallization . Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-4-21-16(18)11-7-10(24-17-11)5-9-6-12(19-2)14-15(13(9)20-3)23-8-22-14/h6,10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCXOMVVGUZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=CC(=C3C(=C2OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125091
Record name Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-51-2
Record name Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Introduction of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl 4,5-dihydroisoxazole-3-carboxylate derivatives, which vary in their substituents on the benzyl or heteroaromatic groups. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Yield/Data Source
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate (Target) 4,7-Dimethoxy-1,3-benzodioxol-5-ylmethyl C₁₄H₁₇NO₆ Potential pharmaceutical applications (e.g., CNS agents, enzyme inhibitors) Discontinued
Ethyl 5-(4-hydroxy-3-methoxybenzyl)-4,5-dihydroisoxazole-3-carboxylate (1a) 4-Hydroxy-3-methoxybenzyl C₁₄H₁₇NO₅ Antioxidant or anti-inflammatory activity; synthesized via flash chromatography 75% yield
Ethyl 5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylate 3-Indolylmethyl C₁₄H₁₆N₂O₃ Intermediate in sweetener synthesis (e.g., Ajinomoto’s amino acid derivatives) 2.24 mmol scale
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate Pyridin-2-yl C₁₁H₁₂N₂O₃ Agrochemical research; six suppliers listed Supplier data
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate 4-tert-Butylphenyl C₁₆H₁₉NO₃ Supplier: AGN-PC-02V39M; applications in material science Supplier data

Key Observations :

Bulkiness: The tert-butyl group in ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate introduces steric hindrance, which may reduce reactivity but improve stability .

Synthetic Yields :

  • Derivatives like 1a achieve moderate yields (75%) via optimized flash chromatography , whereas the target compound’s discontinued status suggests challenges in scalability or purification .

Applications: Indolylmethyl derivatives are used in sweetener synthesis due to their ability to mimic amino acid backbones . Pyridyl-substituted analogs are explored in agrochemicals, leveraging nitrogen’s hydrogen-bonding capacity .

Biological Activity

Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H19NO7
Molecular Weight: 337.32 g/mol
CAS Number: [not specified in the sources]

The compound features a unique structure that includes a benzodioxole moiety and an isoxazole ring. The benzodioxole structure is often associated with various pharmacological properties, making it a point of interest in medicinal chemistry.

1. Antifungal Activity

Recent studies have indicated that isoxazole derivatives exhibit notable antifungal properties. For instance, related compounds have shown significant activity against various phytopathogenic fungi. A derivative of isoxazole was reported to have an effective concentration (EC50) of 0.37 µg/mL against Rhizoctonia solani, which is comparable to commercial antifungal agents like carbendazol .

2. Antitumor Activity

Isoxazole compounds have been investigated for their antitumor potential. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies on related compounds have demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further research in oncology .

3. Anti-inflammatory Properties

Compounds containing the isoxazole ring have also been noted for their anti-inflammatory effects. These properties are crucial in the development of treatments for chronic inflammatory diseases. The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Antifungal Efficacy

A study synthesized several pyrazole carboxamide derivatives, including isoxazole variants. Among these, one derivative exhibited significant antifungal activity against R. solani, indicating a promising lead for developing new antifungal agents based on the isoxazole framework .

Case Study 2: Antitumor Mechanisms

Research involving pyrazole derivatives highlighted their potential as anticancer agents due to their ability to inhibit key signaling pathways in cancer cells. The combination of these compounds with established chemotherapeutic agents like doxorubicin showed enhanced efficacy in specific breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could similarly enhance therapeutic outcomes when used in combination therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydroisoxazole-3-carboxylateBenzodioxole + IsoxazoleAntifungal, Antitumor
Pyrazole DerivativesPyrazole ringAnticancer, Anti-inflammatory
Isoxazole CarboxamidesIsoxazole + CarboxamideAntifungal

Q & A

Q. What are the key considerations for optimizing the synthetic yield of this compound?

The multi-step synthesis of this compound requires precise control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, benzodioxol intermediates often require protection/deprotection strategies to prevent side reactions during alkylation or cyclization steps. Evidence from analogous isoxazole derivatives highlights the importance of using continuous flow reactors to enhance reaction efficiency and reduce byproducts . Post-synthesis purification via recrystallization or chromatography is critical to achieving >95% purity, as impurities can skew biological activity data .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming the substitution pattern of the benzodioxol and isoxazole rings. For instance, methoxy groups on the benzodioxol moiety typically resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., expected [M+H]+^+ ion for C16_{16}H18_{18}NO7_7: 336.1084).
  • X-ray Crystallography: Resolves bond angles and dihedral angles critical for understanding steric hindrance in biological interactions .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays targeting protein kinases (e.g., MAPK or PI3K) due to structural similarities to kinase inhibitors like imidazo[1,5-a] derivatives . Use dose-response curves (0.1–100 μM) to assess IC50_{50} values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

The electron-deficient isoxazole ring facilitates nucleophilic substitution at the 3-carboxylate position. Computational studies (e.g., DFT calculations) predict regioselectivity in reactions with amines or thiols. Oxidation of the dihydroisoxazole ring to an isoxazole derivative is mediated by MnO2_2, with reaction progress monitored via TLC or HPLC .

Q. How can computational modeling guide the prediction of this compound’s biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities to kinases or inflammatory pathway enzymes (e.g., COX-2). Focus on the benzodioxol methyl group’s role in hydrophobic interactions and the carboxylate’s hydrogen bonding with catalytic lysine residues . Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Batch Variability: Compare purity profiles (HPLC) across studies; impurities >2% may artifactually enhance or inhibit activity .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and serum concentrations, which affect compound uptake .
  • Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., pH, temperature) contributing to divergent results .

Methodological Recommendations

  • Kinetic Studies: Use stopped-flow spectroscopy to monitor rapid ring-opening reactions of the dihydroisoxazole moiety .
  • Toxicity Screening: Include hepatic microsome assays to assess metabolic stability and CYP450 inhibition .
  • Crystallography: Soak crystals in DMSO-water (9:1) to improve diffraction quality for challenging polymorphs .

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